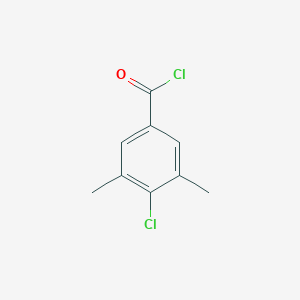

4-Chloro-3,5-dimethylbenzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-3,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and methyl groups at specific positions. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dimethylbenzoyl chloride can be synthesized through the chlorination of 3,5-dimethylbenzoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: Reacts with water to form 4-chloro-3,5-dimethylbenzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: Used as an acylating agent in Friedel-Crafts reactions to introduce the 4-chloro-3,5-dimethylbenzoyl group into aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.

Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction.

Major Products Formed:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

4-Chloro-3,5-dimethylbenzoic acid: Formed from hydrolysis.

Aromatic Ketones: Formed from Friedel-Crafts acylation.

Applications De Recherche Scientifique

Organic Synthesis

4-Chloro-3,5-dimethylbenzoyl chloride serves as a versatile building block in organic synthesis. It is primarily used to synthesize various derivatives of benzoyl chloride, which can be further transformed into complex organic molecules. The compound's reactivity allows it to participate in nucleophilic acyl substitution reactions, making it valuable for creating esters and amides.

Key Reactions:

- Nucleophilic Acyl Substitution: The compound can react with nucleophiles such as alcohols and amines to form corresponding esters and amides.

- Formation of Acyloins: It can be used in the synthesis of acyloins through reactions with ketones or aldehydes.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as an intermediate for the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential therapeutic effects.

Case Study:

- Synthesis of Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the benzoyl chloride structure can lead to compounds effective against specific bacterial strains.

Agrochemical Development

The compound is also significant in the development of agrochemicals, particularly herbicides and insecticides. Its derivatives have been used to create formulations that target pest species while minimizing environmental impact.

Example Applications:

- Herbicide Synthesis: this compound has been employed in synthesizing herbicides that inhibit specific biochemical pathways in plants.

- Insecticide Formulations: Certain derivatives are effective against agricultural pests by disrupting their hormonal systems.

Material Science

In material science, this compound is used as a photoinitiator in polymerization processes. Its ability to absorb UV light and generate free radicals makes it suitable for initiating polymerization reactions in coatings and adhesives.

Applications:

- UV-Curable Coatings: The compound is incorporated into formulations for UV-curable coatings that provide durable finishes on various substrates.

- Adhesives: It enhances the performance of adhesives by enabling rapid curing under UV light.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for esters and amides | Versatile reactivity |

| Pharmaceuticals | Intermediate for APIs | Potential antimicrobial properties |

| Agrochemicals | Herbicides and insecticides | Targeted pest control with reduced environmental impact |

| Material Science | Photoinitiator for polymerization | Rapid curing and enhanced material properties |

Mécanisme D'action

The mechanism of action of 4-Chloro-3,5-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the 4-chloro-3,5-dimethylbenzoyl group into various molecules. This reactivity is leveraged in organic synthesis and pharmaceutical development to create compounds with desired chemical and biological properties .

Comparaison Avec Des Composés Similaires

3,5-Dimethylbenzoyl chloride: Lacks the chlorine substituent, resulting in different reactivity and applications.

4-Chlorobenzoyl chloride: Lacks the methyl groups, affecting its steric and electronic properties.

3,5-Dichlorobenzoyl chloride: Contains two chlorine substituents, leading to distinct chemical behavior and uses.

Uniqueness: 4-Chloro-3,5-dimethylbenzoyl chloride is unique due to the specific combination of chlorine and methyl substituents on the benzene ring. This combination imparts unique steric and electronic properties, making it a valuable reagent in organic synthesis and various industrial applications .

Activité Biologique

4-Chloro-3,5-dimethylbenzoyl chloride is an aromatic compound with significant implications in various biological applications, particularly in medicinal chemistry and bioremediation. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential uses and effects.

This compound is a benzoyl chloride derivative characterized by the presence of a chlorine atom and two methyl groups on the aromatic ring. Its structure can be represented as follows:

This compound is known for its reactivity due to the presence of the acyl chloride functional group, making it an important intermediate in organic synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, compounds synthesized from benzoyl chlorides have shown selective antiproliferative activity against various cancer cell lines such as Karpas299, A549, HepG2, MCF-7, and PC-3. The IC50 values for these compounds indicate their effectiveness in inhibiting cell growth:

| Compound | Karpas299 (IC50 mM) | A549 (IC50 mM) | HepG2 (IC50 mM) | MCF-7 (IC50 mM) | PC-3 (IC50 mM) |

|---|---|---|---|---|---|

| 4a | 6.51 | >40 | 6.93 | 18.85 | 18.18 |

| 4d | 9.41 | >40 | 12.92 | >40 | 20.37 |

These findings suggest that derivatives of this compound may possess significant anticancer properties and warrant further investigation for therapeutic applications .

Bioremediation Potential

The compound has also been studied for its role in bioremediation processes. Research indicates that certain bacterial strains can utilize chlorinated compounds like 4-chloro-3-nitrophenol (which shares structural similarities) as sole carbon sources, demonstrating the capability of these microorganisms to degrade toxic substances effectively . This degradation pathway involves enzymatic activities that transform harmful chlorinated compounds into less toxic metabolites.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The following mechanisms have been proposed:

- Enzyme Inhibition : Compounds derived from benzoyl chlorides may inhibit specific kinases involved in cancer cell proliferation.

- Reactive Intermediates : The formation of reactive intermediates during metabolic processes can lead to cellular damage in cancer cells, promoting apoptosis.

- Chemotaxis : Certain bacterial strains exhibit chemotaxis towards chlorinated compounds, indicating a potential for targeted bioremediation strategies .

Study on Anticancer Activity

In a study evaluating the anticancer effects of benzoyl chloride derivatives, it was found that specific structural modifications enhanced their potency against pancreatic cancer cell lines. The study utilized Panc-1 cells to assess the uptake and efficacy of these compounds, revealing significant correlations between structure and biological activity .

Bioremediation Research

Another research effort focused on the degradation pathways of chlorinated phenols by Pseudomonas sp., which demonstrated effective degradation rates in both sterile and non-sterile soils. The study identified key enzymes involved in the degradation process, suggesting that similar pathways may exist for other chlorinated aromatic compounds .

Propriétés

IUPAC Name |

4-chloro-3,5-dimethylbenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUKINNLHSTZGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.